molecular formula C11H12ClN3 B8614278 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline

Cat. No. B8614278
M. Wt: 221.68 g/mol
InChI Key: LRFJYBPEZRGWHQ-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

2-Bromo-6-methylaniline (1.080 mL, 8.58 mmol), 4-chloro-3-methyl-1H-pyrazole (1.0 g, 8.58 mmol), potassium carbonate (2.49 g, 18.02 mmol), and copper(I) iodide (0.082 g, 0.429 mmol) were added to a RBF which was evacuated and flushed with N2 3×. Toluene (9 mL) (degassed by bubbling N2 through solution for 10 minutes) and N1,N2-dimethylethane-1,2-diamine (0.185 mL, 1.716 mmol) were added and the mixture was heated in an oil bath at 110° C. After 18 h, the reaction was allowed to cool, diluted with EtOAc, and 10:1 saturated ammonium chloride/ammonium hydroxide. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with water, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel column chromatography eluting with 1:2 EtOAc in hexanes to provide 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
0.082 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ammonium chloride ammonium hydroxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.185 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Cl:10][C:11]1[C:12]([CH3:16])=[N:13][NH:14][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].CNCCNC>CCOC(C)=O.[Cl-].[NH4+].[OH-].[NH4+].[Cu]I.C1(C)C=CC=CC=1>[Cl:10][C:11]1[C:12]([CH3:16])=[N:13][N:14]([C:2]2[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=2[NH2:4])[CH:15]=1 |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
1.08 mL
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NNC1)C
Name
Quantity
2.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.082 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
ammonium chloride ammonium hydroxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+].[OH-].[NH4+]
Step Three
Name
Quantity
0.185 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with N2 3×
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 1:2 EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=NN(C1)C1=C(N)C(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.